Cas no 2350676-44-5 (rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid)

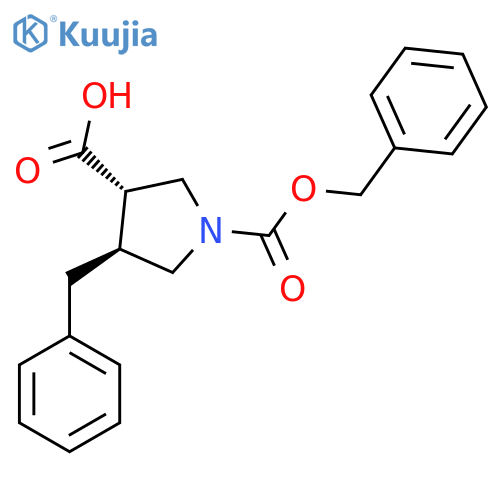

2350676-44-5 structure

商品名:rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid

rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid

- EN300-27782504

- 2350676-44-5

- EN300-27725986

- (3S,4S)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid

- rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid

-

- インチ: 1S/C20H21NO4/c22-19(23)18-13-21(12-17(18)11-15-7-3-1-4-8-15)20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,23)/t17-,18-/m1/s1

- InChIKey: RGZHMJBMVWLAHB-QZTJIDSGSA-N

- ほほえんだ: OC([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1CC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 339.14705815g/mol

- どういたいしつりょう: 339.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 455

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 66.8Ų

rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725986-0.05g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 0.05g |

$996.0 | 2023-09-09 | ||

| Enamine | EN300-27725986-0.25g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 0.25g |

$1090.0 | 2023-09-09 | ||

| Enamine | EN300-27725986-5.0g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 5.0g |

$4060.0 | 2023-07-07 | ||

| Enamine | EN300-27725986-5g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 5g |

$3438.0 | 2023-09-09 | ||

| Enamine | EN300-27782504-1.0g |

(3S,4S)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 95.0% | 1.0g |

$0.0 | 2025-03-19 | |

| Enamine | EN300-27725986-1.0g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 1.0g |

$1400.0 | 2023-07-07 | ||

| Enamine | EN300-27725986-0.5g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 0.5g |

$1137.0 | 2023-09-09 | ||

| Enamine | EN300-27725986-1g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 1g |

$1185.0 | 2023-09-09 | ||

| Enamine | EN300-27725986-10.0g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 10.0g |

$6020.0 | 2023-07-07 | ||

| Enamine | EN300-27725986-2.5g |

rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2350676-44-5 | 2.5g |

$2324.0 | 2023-09-09 |

rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2350676-44-5 (rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量